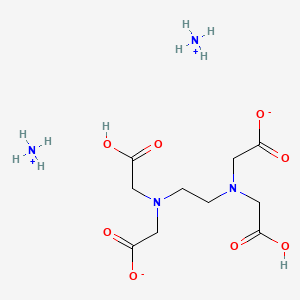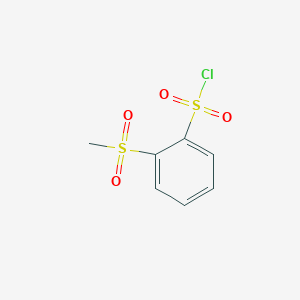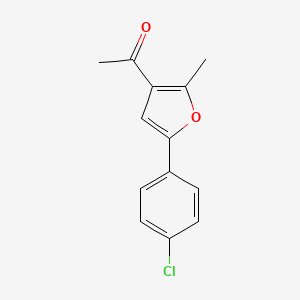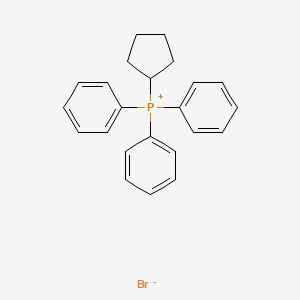
环戊基三苯基膦溴化物
描述
Cyclopentyltriphenylphosphonium bromide is a chemical compound with the CAS Number 7333-52-0 . It has a molecular weight of 411.32 . The IUPAC name for this compound is cyclopentyl (triphenyl)phosphonium bromide .
Molecular Structure Analysis
The InChI code for Cyclopentyltriphenylphosphonium bromide is1S/C23H24P.BrH/c1-4-12-20(13-5-1)24(23-18-10-11-19-23,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17,23H,10-11,18-19H2;1H/q+1;/p-1 . This code provides a standard way to encode the compound’s molecular structure.
科学研究应用
有机合成中的制备和反应
环戊基三苯基膦溴化物在有机合成中扮演着重要角色。例如,它被用于制备环丙基三苯基膦盐。这些盐与羰基化合物反应后产生烯丙基环丙烷,这是一类重要的有机化合物 (Utimoto, Tamura, & Sisido, 1973)。
腐蚀抑制
研究表明,环戊基三苯基膦溴化物可用于腐蚀抑制。一项研究展示了它在防止在酸性环境中的低碳钢腐蚀中的应用。发现其腐蚀抑制潜力取决于环烷基环的大小 (Goyal et al., 2021)。
水凝胶和智能材料的形成
这种化合物还在水凝胶的形成中找到应用。一项研究表明,烷基三苯基膦溴化物与β-环糊精可以形成超分子复合物,在水溶液中聚集成囊泡。这些囊泡可以转变成类似片状的水凝胶,可能在生物化学和智能材料设计中有用 (Li et al., 2013)。
抗菌应用
已对其衍生物进行了抗菌研究。例如,含有该化合物衍生物的复合物显示出协同抗菌活性,表明其在可喷洒的基于石墨烯的抗菌溶液中的潜在用途 (Cai et al., 2011)。
环孢素A衍生物的合成
它用于合成环孢素A的衍生物,这是一种重要的免疫抑制药物。这涉及乙酰化、溴化和与三苯基膦的反应 (Shen De-long, 2009)。
催化应用
这种化合物在某些化学反应中作为有用的催化剂。例如,它在无溶剂条件下催化脂肪族醛的环三聚反应 (Hon & Lee, 2001)。
安全和危害
Cyclopentyltriphenylphosphonium bromide is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If skin irritation occurs, get medical advice/attention . In case of eye contact, rinse cautiously with water for several minutes . If eye irritation persists, get medical advice/attention .
属性
IUPAC Name |
cyclopentyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24P.BrH/c1-4-12-20(13-5-1)24(23-18-10-11-19-23,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17,23H,10-11,18-19H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYWSVSFFTZZPE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371008 | |
| Record name | Cyclopentyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyltriphenylphosphonium bromide | |
CAS RN |
7333-52-0 | |
| Record name | Cyclopentyltriphenylphosphonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7333-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

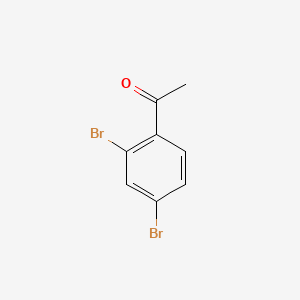
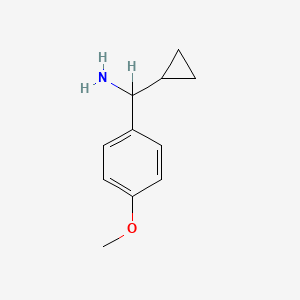

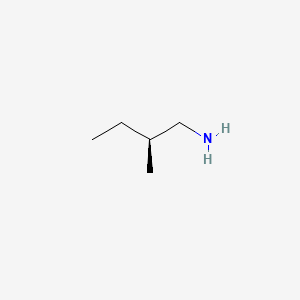
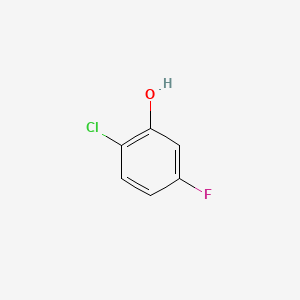

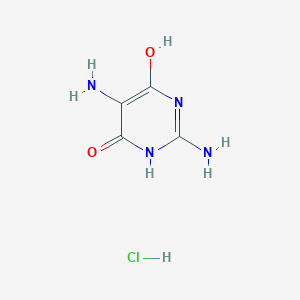
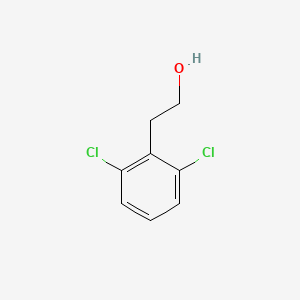
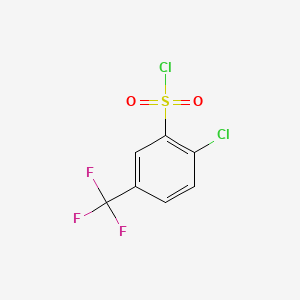
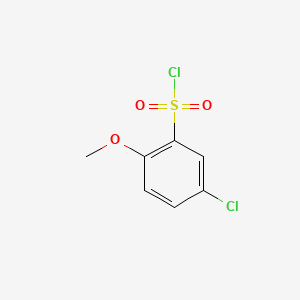
![methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1586231.png)
